An In-depth Technical Guide to 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one: Structure, Synthesis, and Potential Biological Activity
An In-depth Technical Guide to 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one: Structure, Synthesis, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific experimental data in publicly accessible literature, this guide synthesizes information from related pyrido[3,2-d]pyrimidine derivatives to project the chemical properties, a plausible synthetic route, and expected biological activities. The pyrido[3,2-d]pyrimidine scaffold is a known pharmacophore in various kinase inhibitors, suggesting the potential for 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one as a target for further investigation in drug discovery, particularly in oncology and immunology. This document adheres to stringent data presentation and visualization requirements, offering a foundational resource for researchers entering this area of study.
Chemical Structure and Properties
7-bromopyrido[3,2-d]pyrimidin-4(3H)-one is a fused heterocyclic compound featuring a pyridine ring fused to a pyrimidine ring, with a bromine substituent at the 7-position and a ketone group at the 4-position. The presence of the bromine atom and the lactam-lactim tautomerism of the pyrimidinone ring are key features that influence its chemical reactivity and potential biological interactions.
Table 1: Chemical Identifiers and Predicted Properties
| Identifier/Property | Value | Source |
| IUPAC Name | 7-bromo-3H-pyrido[3,2-d]pyrimidin-4-one | --- |
| CAS Number | 573675-29-3 | [1] |
| Molecular Formula | C₇H₄BrN₃O | Calculated |
| Molecular Weight | 226.03 g/mol | Calculated |
| SMILES (Isomeric) | C1=C(C=NC2=C1N=C(NC2=O)Br) | Predicted |
| InChI Key | (Not available) | --- |
| Predicted LogP | (Not available) | --- |
| Predicted Solubility | (Not available) | --- |
Note: Predicted properties are based on computational models and have not been experimentally verified.
Proposed Synthesis
A potential starting material is 2-amino-4-bromonicotinic acid or its corresponding ester. The synthesis could proceed via cyclization with a suitable one-carbon source, such as formamide or a derivative, to form the pyrimidinone ring.
DOT Script for Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one.
General Experimental Protocol for Synthesis of Substituted Pyrido[3,2-d]pyrimidin-4-ones (Adapted from related syntheses)
Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one.
-
Amide Formation: A mixture of 2-amino-4-bromonicotinic acid (1.0 eq) and an excess of formamide (10-20 eq) is heated at 150-180 °C for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion of the initial reaction, the temperature is raised to 190-210 °C and maintained for an additional 2-4 hours to facilitate intramolecular cyclization.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the resulting solid is triturated with water or ethanol, filtered, and washed to remove excess formamide. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica gel.
DOT Script for Experimental Workflow
Caption: General experimental workflow for the synthesis of pyrido[3,2-d]pyrimidin-4-ones.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one has been identified in the public domain. For researchers synthesizing this compound, the following are expected characteristic signals based on the analysis of related structures.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, a broad singlet for the N-H proton of the pyrimidinone ring (exchangeable with D₂O). |
| ¹³C NMR | Carbonyl carbon signal (~160-170 ppm), signals for the aromatic carbons of the fused ring system. |
| FT-IR (cm⁻¹) | N-H stretching (~3200-3400), C=O stretching (~1650-1700), C=N and C=C stretching in the aromatic region. |
| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight (226.03 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of similar intensity). |
Potential Biological Activity and Signaling Pathways
The pyrido[3,2-d]pyrimidine scaffold is present in a number of biologically active molecules, many of which are inhibitors of protein kinases.[2][3] These enzymes play crucial roles in cellular signaling pathways that are often dysregulated in diseases like cancer and autoimmune disorders.
Derivatives of the closely related pyrido[2,3-d]pyrimidine have shown activity as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5] Furthermore, pyrrolo[3,2-d]pyrimidine derivatives have been investigated as inhibitors of mitochondrial and cytosolic one-carbon metabolism, which is critical for cancer cell proliferation.[6]
Given these precedents, 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one is a promising candidate for screening against a panel of protein kinases. The bromine atom at the 7-position can serve as a handle for further chemical modification to explore structure-activity relationships (SAR) and optimize potency and selectivity.
Known targets for the broader pyrido[3,2-d]pyrimidine class include:
-
Phosphoinositide 3-kinases (PI3Ks): These are involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[2]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making its inhibitors potential immunotherapeutic agents for cancer.[3]
-
Extracellular signal-regulated kinase (ERK) and Mitogen-activated protein kinase (MAPK) pathways: These pathways are central to cell proliferation, differentiation, and survival.[7]
DOT Script for a Potential Signaling Pathway Inhibition
Caption: Hypothetical inhibition of PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling pathways.
Conclusion
7-bromopyrido[3,2-d]pyrimidin-4(3H)-one represents an under-investigated molecule with significant potential for drug discovery. While specific experimental data is currently sparse in the public domain, this guide provides a solid foundation for researchers by proposing a viable synthetic route and outlining the likely biological targets based on the activities of structurally related compounds. Further synthesis and screening of this compound and its derivatives are warranted to fully elucidate its therapeutic potential. The information compiled herein should facilitate the initiation of such research endeavors.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Synthesis and antimicrobial activity of some new substituted pyrido[3',2':4,5]thieno[3,2-d]-pyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
